
Cipepofol-d6-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a gamma-aminobutyric acid (GABA) receptor potentiator and is primarily used as a psychomotor stabilizing agent . The compound is characterized by its ability to enhance the effects of GABA, a neurotransmitter that inhibits nervous system activity, making it useful in inducing sedation and anesthesia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cipepofol-d6-2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Cipepofol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the stability of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cipepofol-d6-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenolic derivatives, while reduction may produce reduced phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Cipepofol-d6-2 has a wide range of applications in scientific research, including:
Wirkmechanismus
Cipepofol-d6-2 exerts its effects by potentiating the GABA receptor, specifically the GABA-A receptor. This action enhances the inhibitory effects of GABA on the central nervous system, leading to sedation and anesthesia . The compound binds to the GABA-A receptor, increasing chloride ion conduction and hyperpolarizing neuronal membranes, which inhibits neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Cipepofol-d6-2 is similar to other phenol derivatives such as propofol and fospropofol. it is distinguished by its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles . Compared to propofol, this compound has a stronger affinity for the GABA-A receptor and produces greater GABA-mediated cell currents .
List of Similar Compounds
Propofol: A widely used anesthetic with similar sedative properties.
Fospropofol: A prodrug of propofol with a different pharmacokinetic profile.
Ciprofol: The non-deuterated version of this compound, used for similar applications.
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
6-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-2-(2-deuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,5D,9D |
InChI-Schlüssel |
BMEARIQHWSVDBS-OQTSIUDASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1)[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C)[2H] |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


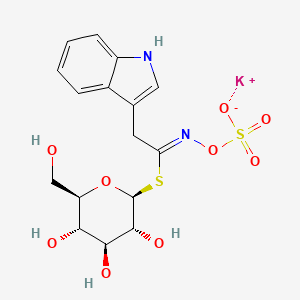
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
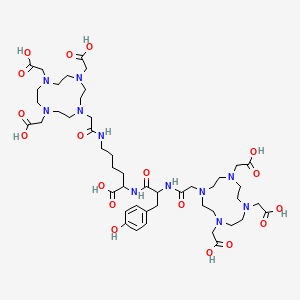

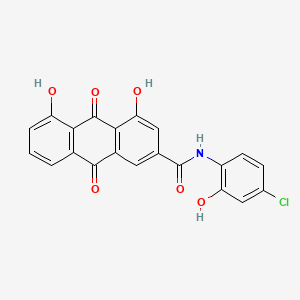

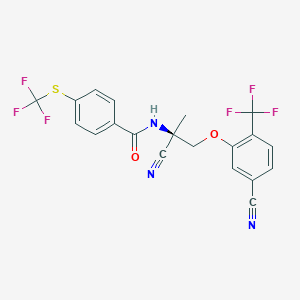
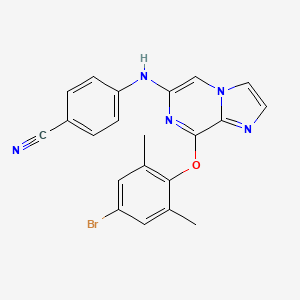
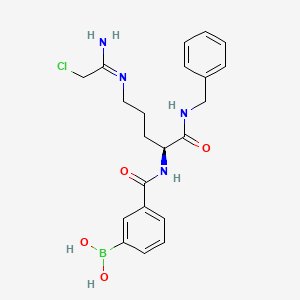
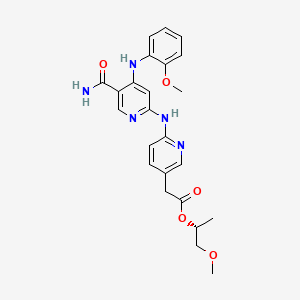
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
